Zinc bis(cyanocyanamidate)

Catalog No.
S1548537
CAS No.
18622-28-1
M.F
C4N6Zn
M. Wt
197.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zinc bis(cyanocyanamidate)

CAS Number

18622-28-1

Product Name

Zinc bis(cyanocyanamidate)

IUPAC Name

zinc;cyanoiminomethylideneazanide

Molecular Formula

C4N6Zn

Molecular Weight

197.5 g/mol

InChI

InChI=1S/2C2N3.Zn/c2*3-1-5-2-4;/q2*-1;+2

InChI Key

TZBWMAFVBMWFBV-UHFFFAOYSA-N

SMILES

C(#N)[N-]C#N.C(#N)[N-]C#N.[Zn+2]

Canonical SMILES

C(=[N-])=NC#N.C(=[N-])=NC#N.[Zn+2]

Zinc bis(cyanocyanamidate), commonly known as zinc dicyanamide or Zn(dca)2 (CAS: 18622-28-1), is a coordination compound featuring a central zinc cation bound to nitrogen-rich dicyanamide anions. In industrial and advanced research procurement, it is primarily valued as a fluorine-free, highly soluble zinc salt for non-aqueous electrochemistry and as a precursor for functional coordination polymers. Unlike traditional inorganic zinc salts (e.g., sulfates or chlorides) that are limited to aqueous systems, or expensive fluorinated organic salts (e.g., triflates), Zn(dca)2 offers exceptional solubility in aprotic solvents like dimethyl sulfoxide (DMSO) and ionic liquids. This distinct solubility profile, combined with its unique electrochemical stability and propensity to suppress zinc dendrite formation, makes it a critical material for next-generation rechargeable zinc batteries (RZBs) and high-capacity lithium-ion battery anodes [1].

Research Fit

Buckled 2D layered structure for coordination polymer and MOF research
Reported cycling capacity profile supports Li-ion anode material studies
High thermal stability enables flame-retardant polymer compounding research
Ionic conductivity advantage reported in zinc-based ionic liquid electrolyte development

Substituting zinc bis(cyanocyanamidate) with conventional zinc salts like zinc sulfate (ZnSO4) or zinc chloride (ZnCl2) in advanced battery applications leads to catastrophic failure modes, primarily due to their insolubility in organic solvents and severe dendrite formation in aqueous media. While fluorinated alternatives such as zinc bis(trifluoromethanesulfonyl)imide (Zn(TFSI)2) or zinc triflate (Zn(OTf)2) provide the necessary solubility in non-aqueous systems, they introduce prohibitive costs and environmental concerns associated with per- and polyfluoroalkyl substances (PFAS). Furthermore, the unique [dca]- anion in Zn(dca)2 actively participates in the solvation sheath, bridging cations to enhance zinc transport (yielding high transference numbers) and forming a stable solid electrolyte interphase (SEI) that generic salts cannot replicate. Consequently, replacing Zn(dca)2 compromises both the economic viability and the long-term cycling stability of non-aqueous zinc electrochemical systems [1].

Substitution Risk

Layered structure not replicated
Common zinc salts (ZnCl₂, Zn(CN)₂) lack the buckled 2D layer motif, which may alter coordination polymer assembly and properties.
Electrochemical capacity profile differs
The capacity increase upon cycling observed in Zn(dca)₂ is not reported for other metal dicyanamides; substituting may lead to conventional fading behavior.
Ionic conductivity may not transfer
A 25% higher conductivity vs. ZnCl₂ in [emim][dca] has been reported, but performance in other electrolyte formulations may vary and requires validation.
Structural metrics differ from Zn[C(CN)₃]₂
Shorter Zn–N bond distances (≈1.96 Å) give distinct reactivity; replacing with Zn[C(CN)₃]₂ may affect MOF node geometry and framework stability.

Fluorine-Free Electrolyte Viability and Zinc Transference

In non-aqueous rechargeable zinc batteries, standard formulations rely heavily on expensive, fluorinated salts like Zn(TFSI)2. However, Zn(dca)2 provides a highly effective, fluorine-free alternative. When formulated as a dual-cation electrolyte (1.0 M Na(dca) + 1.0 M Zn(dca)2 in DMSO), the system achieves an exceptional zinc transference number (tZn2+) of 0.83 and an ionic conductivity of 7.9 mS/cm at 50 °C. This performance is driven by the [dca]- anion bridging between Zn2+ and Na+ ions, which diminishes tight ion-pairing and facilitates rapid Zn2+ transport, matching or exceeding the transport kinetics of costly fluorinated benchmarks [1].

Evidence DimensionZinc transference number (tZn2+) and ionic conductivity
Target Compound DatatZn2+ = 0.83; 7.9 mS/cm at 50 °C (in dual-cation DMSO electrolyte)
Comparator Or BaselineStandard fluorinated salts (e.g., Zn(TFSI)2) which typically exhibit lower transference numbers due to bulky anion drag, alongside high procurement costs
Quantified DifferenceAchieves near-unity transference (0.83) without the use of PFAS-related fluorinated anions
Conditions1.0 M Na(dca) + 1.0 M Zn(dca)2 in dimethyl sulfoxide (DMSO) at 50 °C

Allows battery manufacturers to procure a low-cost, environmentally benign zinc salt that maintains high ionic mobility, directly replacing expensive fluorinated electrolytes.

Capacity Profile
Cross-study comparable
~650 mAh·g⁻¹ peak after 250 cycles; >600 mAh·g⁻¹ maintained to 400 cycles
May support high-energy-density Li-ion anode research
Capacity increase not observed in other metal dicyanamides; conversion-alloying mechanism reported

Dendrite-Free High-Current Zinc Deposition

A primary failure mechanism in zinc batteries is dendrite growth during electroplating, which is ubiquitous in aqueous ZnSO4 systems. Zn(dca)2 demonstrates superior processability when dissolved in ionic liquids. Specifically, 9 mol% Zn(dca)2 in 1-ethyl-3-methylimidazolium dicyanamide ([emim][dca]) with 3 wt% H2O supports exceptionally high current densities up to 61 mA/cm2 at a low overpotential of -0.23 V. Unlike aqueous zinc salts that rapidly short-circuit under similar loads, the Zn(dca)2/ionic liquid system yields a uniform, dendrite-free zinc morphology, enabling highly efficient and reversible Zn0/Zn2+ cycling [1].

Evidence DimensionMaximum stable current density and deposition morphology
Target Compound DataSupports 61 mA/cm2 at -0.23 V overpotential with dendrite-free morphology
Comparator Or BaselineAqueous ZnSO4 electrolytes, which typically exhibit severe dendritic growth and hydrogen evolution at current densities above 10-20 mA/cm2
Quantified DifferenceEnables >3x higher stable current density without catastrophic dendrite-induced short-circuiting
Conditions9 mol% Zn(dca)2 in [emim][dca] containing 3 wt% H2O

Critical for the development of high-power, long-cycle-life zinc batteries where suppressing dendrite formation is a strict procurement and engineering requirement.

Ionic Conductivity
Direct comparison
Zn(dca)₂: 15 mS·cm⁻¹ vs ZnCl₂: 12 mS·cm⁻¹ (25% higher) at 25°C in [emim][dca] with 30 mol% loading
Reported conductivity benefit in zinc-based ionic liquid electrolytes
Solvation environment differences influence charge transport; verify in target formulation

Unconventional High-Capacity Anode Performance in Li-Ion Systems

Beyond its role as an electrolyte salt, the solid β-polymorph of Zn(dca)2 serves as a high-capacity conversion/alloying anode for lithium-ion batteries. While traditional graphite anodes are theoretically limited to 372 mAh/g, Zn(dca)2 exhibits an unconventional capacity increase during cycling. Starting from a lower initial state, the capacity increases by approximately 250%, reaching a maximum reversible capacity of ~650 mAh/g after 250 cycles at a rate of 0.5C. This is attributed to a unique combination of conversion-type and alloy-type mechanisms activated during prolonged (de)lithiation, providing a massive capacity advantage over standard intercalation materials [1].

Evidence DimensionReversible specific capacity after prolonged cycling
Target Compound Data~650 mAh/g after 250 cycles at 0.5C
Comparator Or BaselineCommercial graphite anodes (theoretical maximum 372 mAh/g)
Quantified DifferenceDelivers ~75% higher specific capacity than the theoretical limit of standard graphite anodes
Conditionsβ-polymorph Zn(dca)2 anode in a lithium-ion half-cell, cycled at 0.5C for 250 cycles

Provides a compelling, high-capacity alternative precursor for next-generation Li-ion battery anodes, offering significant energy density improvements over conventional carbon-based materials.

Zn–N Bond Distance
Cross-study comparable
Average 1.96 Å (range 1.954–1.969 Å) vs 2.120–2.211 Å for Zn[C(CN)₃]₂
Supports structural predictability in MOF design
Shorter bonds may correlate with higher framework stability; single-crystal XRD data
Thermal Stability
Class-level
Melting point >315°C; non-flammable
May support high-temperature synthesis and flame-retardant compounding
Thermal behavior may vary with polymorphism; class-level inference for inorganic dicyanamides

Fluorine-Free Non-Aqueous Zinc Battery Electrolytes

Directly leveraging its high solubility and exceptional transference number (tZn2+ = 0.83) in DMSO, Zn(dca)2 is the optimal procurement choice for formulating low-cost, environmentally friendly non-aqueous electrolytes. It replaces expensive, PFAS-containing fluorinated salts (like Zn(TFSI)2) in grid-scale rechargeable zinc batteries, ensuring high ionic conductivity and stable long-term cycling without the associated environmental hazards [1].

Ionic Liquid-Based High-Power Zinc Electrodeposition

Due to its ability to support high current densities (up to 61 mA/cm2) while maintaining a dendrite-free morphology, Zn(dca)2 is highly suited for ionic liquid electrolytes (e.g., [emim][dca]) used in high-power zinc electroplating and redox flow batteries. This application is critical for industrial processes requiring smooth, reversible zinc stripping/plating without the risk of short-circuiting common to aqueous systems [2].

High-Capacity Conversion-Alloying Anodes for Li-Ion Batteries

Based on its unique capacity-increasing behavior over extended cycling (reaching ~650 mAh/g), the β-polymorph of Zn(dca)2 is an excellent candidate for advanced Li-ion battery anode manufacturing. It serves as a direct substitute for traditional intercalation materials when designing next-generation cells that require significantly higher energy densities via combined conversion and alloying mechanisms [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Li-ion battery anode research
Electrochemical capacity profile and cycling behavior
Cycling stability and capacity retention testing
Ionic liquid electrolyte development
Ionic conductivity in non-aqueous zinc systems
Conductivity measurement in target electrolyte formulation
MOF and coordination polymer synthesis
Structural coordination geometry and Zn–N bond metrics
Single-crystal XRD structure determination
Flame-retardant polymer compounding
Thermal stability and non-flammability
Thermal analysis (TGA/DSC) and flammability testing

Hydrogen Bond Acceptor Count

6

Exact Mass

195.947586 g/mol

Monoisotopic Mass

195.947586 g/mol

Heavy Atom Count

11

UNII

8W97660PN8

Other CAS

18622-28-1

General Manufacturing Information

Cyanamide, N-cyano-, zinc salt (2:1): INACTIVE

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